molecular formula C23H17Cl2FN2O B2968322 1-(3-chlorobenzyl)-3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole CAS No. 477712-58-6

1-(3-chlorobenzyl)-3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole

Cat. No.: B2968322
CAS No.: 477712-58-6
M. Wt: 427.3
InChI Key: RDSKLWHPSHBESJ-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyl)-3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole is a chemical compound offered for research and development purposes. As a member of the pyrazole family, a class of nitrogen-containing heterocycles, it serves as a valuable scaffold and intermediate in medicinal chemistry and drug discovery . Pyrazole derivatives are extensively studied due to their broad spectrum of biological activities, which often include antibacterial and anticancer properties, making them crucial for developing new therapeutic agents . The structure of this particular compound, featuring a 1-(3-chlorobenzyl) group and a 3-[(2-chloro-6-fluorobenzyl)oxy]phenyl moiety, suggests its potential utility as a building block for the synthesis of more complex molecules. Researchers employ such compounds in various synthetic pathways, including cycloaddition reactions and metal-mediated couplings, to create libraries of novel compounds for biological screening . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-1-[(3-chlorophenyl)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2FN2O/c24-18-6-1-4-16(12-18)14-28-11-10-23(27-28)17-5-2-7-19(13-17)29-15-20-21(25)8-3-9-22(20)26/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSKLWHPSHBESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=CC(=N2)C3=CC(=CC=C3)OCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-chlorobenzyl)-3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole, with the CAS number 477711-61-8, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex structure characterized by the presence of chlorobenzyl and fluorobenzyl groups attached to a pyrazole ring, which may influence its interaction with biological targets.

Molecular Structure and Properties

  • Molecular Formula : C23H17Cl2FN2O
  • Molecular Weight : 427.3 g/mol
  • Boiling Point : Approximately 573.1 ± 50.0 °C (predicted)
  • Density : 1.28 ± 0.1 g/cm³ (predicted)
  • pKa : 1.50 ± 0.10 (predicted)

The structural complexity of this compound suggests that it could interact with various biological systems, leading to diverse pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Preliminary studies indicate that it may inhibit certain enzymes involved in cell proliferation, suggesting potential anticancer properties. The chlorobenzyl and fluorobenzyl substituents could enhance binding affinity and selectivity towards these targets.

Antimicrobial Activity

Recent research has explored the antimicrobial potential of pyrazole derivatives, including the compound . For instance, a study evaluated various pyrazole derivatives against Gram-positive and Gram-negative bacteria using the well diffusion method. The results indicated that compounds similar to this compound exhibited significant antibacterial activity.

CompoundBacterial StrainZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus18
Target CompoundP. mirabilis20

These findings suggest that the compound may possess broad-spectrum antimicrobial properties, making it a candidate for further development as an antibacterial agent.

Anti-inflammatory Activity

In addition to antimicrobial effects, the compound has shown promise in anti-inflammatory assays. Pyrazole derivatives are known to modulate inflammatory pathways, potentially through inhibition of cyclooxygenase (COX) enzymes. This could lead to reduced production of pro-inflammatory mediators, providing therapeutic benefits in conditions characterized by inflammation.

Case Studies

A case study involving a series of pyrazole derivatives highlighted their efficacy in treating infections caused by resistant bacterial strains. The study reported that certain derivatives exhibited minimal inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting that modifications in the pyrazole structure can significantly influence biological activity.

Example Case Study Results

DerivativeMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
Compound X3264
Target Compound1632

These results underscore the potential of structurally similar compounds to serve as effective alternatives or adjuncts to existing antibiotics.

Scientific Research Applications

It appears the focus of your query is on the applications of the chemical compound with the name 1-(3-chlorobenzyl)-3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole.

Chemical Information

The compound is also known by the following names :

  • 1-(3-CHLOROBENZYL)-3-(3-[(2-CHLORO-6-FLUOROBENZYL)OXY]PHENYL)-1H-PYRAZOLE
  • 3-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-3-YL]PHENYL 2-CHLORO-6-FLUOROBENZYL ETHER
  • 3-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-1-[(3-chlorophenyl)methyl]-1H-pyrazole
  • 1H-Pyrazole, 3-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-1-[(3-chlorophenyl)methyl]-

The compound has the molecular formula C23H17Cl2FN2OC_{23}H_{17}Cl_2FN_2O and a molecular weight of 427.3 g/mol . Its PubChem Canonical SMILES designation is C1=CC(=CC(=C1)Cl)CN2C=CC(=N2)C3=CC=C(C=C3)OCC4=C(C=CC=C4Cl)F.

Potential Applications

While specific applications for this compound were not found within the provided search results, the following may be relevant:

  • Anticonvulsant Research: Research indicates that certain pyrazole derivatives have potential anticonvulsant properties .
  • COX-II Inhibitors: Certain diaryl heterocycles, including pyrazole derivatives, have been reported as COX-II inhibitors .
  • General Bioactivity: Vicinal diaryl-substituted pyrazole derivatives have been used in the development of bioactive compounds .

Comparison with Similar Compounds

Key Observations :

  • Halogen Diversity: The target compound incorporates both chlorine and fluorine, whereas others like compound 48 () and compound 19 () focus on single-halogen systems. The dual halogens may enhance binding affinity or metabolic stability compared to mono-halogenated analogues .
  • Ether vs. Sulfonamide Linkages : Unlike compound 48, which uses a sulfonamide group, the target compound employs an ether linkage. Sulfonamides often improve solubility but may introduce synthetic complexity .
  • Molecular Weight and Lipophilicity : The target compound’s higher molecular weight (~464 g/mol) compared to compound 19 (~326 g/mol) suggests increased lipophilicity, which could affect membrane permeability or pharmacokinetics .

Fluorine Positioning and Bioactivity Trends

Fluorine in the 2-chloro-6-fluorobenzyl group (target compound) mirrors fluorinated pyrazoles in , where fluorine enhances metabolic stability and receptor binding. For example, 5-{1-[2-(4-fluorophenyl)hydrazinylidene]ethyl}-3-(trifluoromethyl)-1H-pyrazole (13f) demonstrates improved activity due to fluorine’s electron-withdrawing effects . The target compound’s fluorine placement may similarly optimize interactions in hydrophobic binding pockets.

Q & A

Basic: What synthetic strategies are commonly employed to prepare 1-(3-chlorobenzyl)-3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Halogenated Intermediate Coupling : Use Suzuki-Miyaura or Buchwald-Hartwig couplings for aryl-aryl bond formation. For example, palladium catalysts (e.g., Pd₂(dba)₃) with ligands like XPhos enhance coupling efficiency between halogenated pyrazole cores and substituted benzyloxy-phenyl groups .
  • Functional Group Protection/Deprotection : Boc (tert-butoxycarbonyl) groups are used to protect amines during coupling steps, followed by acidic deprotection (e.g., trifluoroacetic acid) .
  • Optimization of Reaction Conditions : Solvent selection (DMF, DCM), temperature (80–100°C), and base (Cs₂CO₃) influence yield and purity. For instance, refluxing in DMF with Cs₂CO₃ achieved 88% yield in a Boc-protection step .

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